Buclizine Hydrochloride

Catalog No.
S11167268
CAS No.
163837-36-3
M.F
C28H35Cl3N2
M. Wt
505.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Buclizine Hydrochloride

CAS Number

163837-36-3

Product Name

Buclizine Hydrochloride

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-4-[(4-chlorophenyl)-phenylmethyl]piperazine;dihydrochloride

Molecular Formula

C28H35Cl3N2

Molecular Weight

505.9 g/mol

InChI

InChI=1S/C28H33ClN2.2ClH/c1-28(2,3)25-13-9-22(10-14-25)21-30-17-19-31(20-18-30)27(23-7-5-4-6-8-23)24-11-15-26(29)16-12-24;;/h4-16,27H,17-21H2,1-3H3;2*1H

InChI Key

SDBHDSZKNVDKNU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl

Buclizine dihydrochloride is a hydrochloride salt that is obtained by reaction of buclizine with 2 equivalents of hydrogen chloride. It has a role as a central nervous system depressant, a local anaesthetic, a histamine antagonist, a cholinergic antagonist and an antiemetic. It contains a buclizine(2+).
Buclizine Hydrochloride is the hydrochloride salt form of buclizine, a piperazine histamine H1 receptor antagonist with primarily antiemetic and antivertigo activities. Buclizine binds to and blocks the histamine H1 receptor, thereby preventing the symptoms that are caused by histamine activity. Buclizine exerts its anti-emetic effect by binding to and blocking the muscarinic and histamine receptors in the vomiting center of the central nervous system (CNS). This may prevent activation of the chemoreceptor trigger zone (CTZ) and may reduce nausea and vomiting.
BUCLIZINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
See also: Buclizine (has active moiety).

Buclizine Hydrochloride (CAS 163837-36-3) is the stereospecific (+)-enantiomer dihydrochloride salt of a highly lipophilic piperazine-class histamine H1-receptor antagonist. Characterized by its dual antiemetic and anticholinergic properties, it is structurally distinguished by a bulky tert-butylbenzyl group that confers exceptional lipid solubility (LogP ~7.1) [1]. In industrial and pharmacological procurement, the specific selection of the dihydrochloride salt over the generic free base is driven by its optimized aqueous processability, defined solid-state thermal stability (melting point 230-240°C), and reproducible dissolution kinetics in acidic media [2]. These baseline properties make it a critical active pharmaceutical ingredient (API) and precursor for extended-release formulations and precision receptor-binding assays.

Substituting the specific Buclizine Dihydrochloride with generic alternatives frequently leads to formulation failures and inconsistent pharmacokinetic profiles. Utilizing the Buclizine free base instead of the dihydrochloride salt results in catastrophic insolubility in aqueous media (approximately 0.000246 mg/mL), preventing the development of viable liquid suspensions or parenteral formats [1]. Furthermore, substituting with the racemic mixture (CAS 129-74-8) instead of the enantiopure (+)-form introduces the (-)-enantiomer, which can increase off-target antimuscarinic burden and complicate stability-indicating assays [2]. Finally, substituting with closely related in-class analogs like Meclizine Hydrochloride alters the lipophilicity profile, significantly reducing the duration of action and rendering the substitute unsuitable for 10-to-12-hour extended-release applications [3].

Aqueous Solubility for Liquid Formulations

The free base form of Buclizine is practically insoluble in water, presenting a severe bottleneck for liquid formulations. Conversion to the dihydrochloride salt dramatically enhances solubility, enabling dissolution in 0.1 M HCl and aqueous media containing surfactants [1].

Evidence DimensionAqueous Solubility
Target Compound DataSoluble (enables 0.1 M HCl dissolution)
Comparator Or BaselineBuclizine Free Base (~0.000246 mg/mL)
Quantified DifferenceOrders of magnitude increase in aqueous solubility
ConditionsStandard aqueous media and acidic dissolution buffers (pH 1.2 to 4.1)

Procuring the dihydrochloride salt is strictly required to achieve the sink conditions necessary for oral suspensions and parenteral drug development.

Enantiomeric Purity & Receptor Selectivity

Procuring the (+)-enantiomer of Buclizine Hydrochloride (CAS 163837-36-3) isolates the desired H1-receptor antagonism while minimizing off-target effects. Racemic mixtures contain the (-)-enantiomer, which can contribute to variable anticholinergic burden and unpredictable binding kinetics in precision assays [1].

Evidence DimensionStereospecific Purity
Target Compound DataEnantiopure (+)-isomer
Comparator Or BaselineRacemic Buclizine HCl (CAS 129-74-8)
Quantified DifferenceElimination of (-)-enantiomer off-target variability
ConditionsIn vitro receptor binding assays and chiral synthesis workflows

Enantiopure procurement is essential for precision pharmacological modeling and minimizing off-target toxicity in advanced formulation development.

Lipophilicity and Extended Duration

Buclizine Hydrochloride possesses a highly lipophilic tert-butylbenzyl moiety, resulting in a LogP of approximately 7.1. This extreme lipid solubility significantly extends its duration of action compared to less lipophilic in-class substitutes like Meclizine, providing sustained therapeutic effects for up to 10 to 12 hours [1].

Evidence DimensionDuration of Action
Target Compound Data10 to 12 hours
Comparator Or BaselineMeclizine Hydrochloride (Shorter-acting analog)
Quantified DifferenceSignificantly prolonged pharmacokinetic half-life and duration
ConditionsIn vivo systemic circulation and receptor occupancy

This extended duration makes Buclizine the optimal precursor for once-daily or sustained-release antiemetic and antivertigo formulations.

Solid-State Stability and Manufacturing

For industrial tableting and wet granulation, API thermal stability is paramount. Buclizine Dihydrochloride maintains a stable crystalline form with a defined melting point of 230-240°C, resisting polymorphic transitions that commonly plague amorphous piperazine derivatives during mechanical stress [1].

Evidence DimensionThermal Stability (Melting Point)
Target Compound Data230-240°C (Stable crystalline form)
Comparator Or BaselineAmorphous free base or generic piperazine salts
Quantified DifferenceHigh thermal threshold preventing processing degradation
ConditionsStandard industrial milling, granulation, and tableting workflows

Ensures batch-to-batch reproducibility and prevents API degradation during high-shear industrial manufacturing processes.

Extended-Release Antiemetic Formulations

Due to its high lipophilicity (LogP ~7.1) and prolonged 10-to-12-hour duration of action, Buclizine Hydrochloride is the preferred API for sustained-release oral dosage forms targeting motion sickness and vertigo, outperforming shorter-acting analogs like Meclizine [1].

Liquid Oral Suspensions for Pediatrics

The enhanced aqueous solubility of the dihydrochloride salt in acidic media (0.1 M HCl) allows for the successful formulation of liquid oral suspensions, a process that is impossible when using the practically insoluble free base [2].

Precision Chiral Pharmacology Assays

Procuring the specific (+)-enantiomer (CAS 163837-36-3) enables researchers to conduct highly precise H1-receptor binding assays without the confounding off-target antimuscarinic noise introduced by the (-)-enantiomer present in standard racemic batches [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

504.186582 Da

Monoisotopic Mass

504.186582 Da

Heavy Atom Count

33

UNII

58FQD093NU
EOP5593FPH
V4OCE982YU

Related CAS

82-95-1 (Parent)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

Piperazine, 1-[(4-chlorophenyl)phenylmethyl]-4-[[4-(1,1-dimethylethyl)phenyl]methyl]-, hydrochloride (1:2): INACTIVE

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